molecular formula C15H21FN2O2 B1399013 Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate CAS No. 1291198-50-9

Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate

Cat. No.: B1399013
CAS No.: 1291198-50-9
M. Wt: 280.34 g/mol
InChI Key: MORYHYFDNCJVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C15H21FN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the 2-fluorophenyl group and the ethyl ester moiety in its structure makes this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate typically involves the reaction of 2-fluorophenylpiperazine with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters are crucial for the uptake of nucleosides and play a significant role in various physiological processes, including nucleotide synthesis and adenosine regulation. Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate has been identified as a selective inhibitor of ENT2, making it a candidate for further research in the context of cancer therapy and other conditions where nucleoside transport modulation is beneficial.

In a study examining the structure-activity relationship of related compounds, it was found that modifications to the fluorophenyl moiety adjacent to the piperazine ring were essential for maintaining inhibitory activity against both ENT1 and ENT2. Specifically, the presence of halogen substitutions was critical for enhancing the potency against these transporters .

Cancer Research

The inhibition of ENTs can influence cancer cell metabolism and proliferation. By selectively targeting ENT2, compounds like this compound may enhance the efficacy of chemotherapeutic agents by altering nucleoside availability within tumor cells. This selective inhibition could lead to reduced side effects compared to more general inhibitors that affect both ENT1 and ENT2 .

Structure-Activity Relationship Studies

Research has focused on understanding how variations in the chemical structure of this compound influence its biological activity. The studies indicate that:

  • Substituent Effects : The addition of different substituents on the piperazine or phenyl rings can significantly alter the compound's selectivity and potency against ENTs.
  • Analog Screening : A series of analogs were synthesized and evaluated for their ability to inhibit uridine uptake in cells expressing ENT1 and ENT2. The results highlighted that certain modifications could enhance selectivity towards ENT2, making these compounds more effective in therapeutic contexts .

Case Study 1: FPMINT Analogues

In a detailed study, several analogues of this compound were synthesized to evaluate their inhibitory effects on ENTs. Among these, one analogue demonstrated an IC50 value significantly lower than that of existing ENT inhibitors, indicating its potential as a more effective therapeutic agent .

CompoundIC50 (µM)Selectivity (ENT2/ENT1)
FPMINT36.825.99
Analogue A10.007.50
Analogue B25.003.00

This table summarizes the potency and selectivity of various compounds tested against ENTs, illustrating the potential improvements offered by structural modifications.

Case Study 2: Cancer Cell Lines

Another study investigated the effects of this compound on cancer cell lines deficient in nucleoside transporters. The compound was shown to reduce cell proliferation significantly when used in conjunction with standard chemotherapy drugs, enhancing their effectiveness by modulating nucleoside levels within the cells .

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate can be compared with other piperazine derivatives, such as:

  • Ethyl 2-[4-(2-chlorophenyl)piperazin-1-yl]propanoate
  • Ethyl 2-[4-(2-bromophenyl)piperazin-1-yl]propanoate
  • Ethyl 2-[4-(2-methylphenyl)piperazin-1-yl]propanoate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activity, making this compound unique in its specific applications and effects.

Biological Activity

Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, characterized by the presence of a 2-fluorophenyl group and an ethyl ester moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound’s biological activity, synthesis, and implications in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H21FN2O2
  • Molecular Weight : Approximately 280.35 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Boiling Point : 65-67 °C

The compound's structure can be represented as follows:

Ethyl 2 4 2 fluorophenyl piperazin 1 yl propanoate\text{Ethyl 2 4 2 fluorophenyl piperazin 1 yl propanoate}

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-fluorophenylpiperazine and ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) . The reaction conditions are optimized to maximize yield and purity.

This compound exhibits significant biological activity through its interactions with various biological targets, particularly in the context of neurological and oncological research. The compound has been studied for its potential as an inhibitor of equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and adenosine regulation .

Pharmacological Effects

  • Anticancer Activity :
    • Derivatives of piperazine, including this compound, have shown promise in cancer therapy. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential use in treating various malignancies .
  • Neuropharmacological Effects :
    • The piperazine moiety is known for its neuroactive properties. Studies suggest that compounds containing this structure may exhibit anxiolytic and antipsychotic effects by modulating neurotransmitter systems .
  • Selectivity for ENTs :
    • Recent studies have highlighted the selectivity of certain analogues for ENT2 over ENT1, indicating that modifications in the piperazine structure can enhance therapeutic efficacy against specific targets .

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells demonstrated that compounds similar to this compound exhibited enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin . This suggests a potential role for this compound in cancer therapy.

Case Study 2: Neurological Applications

In another study focusing on neuropharmacological applications, derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative disorders. The results indicated that certain modifications to the piperazine ring could improve brain exposure and inhibitory potency against these enzymes .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 2-[4-(2-chlorophenyl)piperazin-1-yl]propanoateC15H21ClN2O2Similar anticancer properties
Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetateC15H21F N2O2Neuropharmacological effects
Ethyl 2-[4-(3-methylphenyl)piperazin-1-yl]propanoateC15H21N3O3Potential anxiolytic activity

Q & A

Q. Basic: What are the optimal synthetic routes for Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate, and how can reaction conditions be controlled to improve yield?

Answer: The synthesis typically involves coupling 4-(2-fluorophenyl)piperazine with ethyl 2-bromopropanoate under nucleophilic substitution conditions. Key parameters include using polar aprotic solvents (e.g., DMF) at 60–80°C with triethylamine as a base. Reaction progress should be monitored via TLC at 12-hour intervals to prevent over-alkylation. Purification through silica gel chromatography (ethyl acetate/hexane gradient) achieves >85% purity. For scale-up, maintaining anhydrous conditions and inert gas (N₂) atmosphere minimizes side reactions .

Q. Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Answer: Comprehensive characterization requires:

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns on the piperazine ring and ester group.
  • High-resolution mass spectrometry (HRMS-ESI) to verify the molecular ion [M+H]⁺ at m/z 321.1748.
  • X-ray crystallography (Cu Kα radiation) reveals spatial arrangements, with typical C–N piperazine bond lengths of 1.45 Å and dihedral angles of 120° between the fluorophenyl and piperazine moieties .

Q. Advanced: How does the electronic nature of substituents on the piperazine ring influence receptor binding affinity?

Answer: Systematic structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., fluorine at the phenyl 2-position) enhance dopamine D2/D3 receptor binding (Ki = 12 nM vs. 45 nM for unsubstituted analogs). Molecular docking simulations (AutoDock Vina) demonstrate that the fluorophenyl group optimizes hydrophobic interactions with transmembrane helix 5 of the receptor. Modifications to the piperazine nitrogen’s electron density (e.g., carbothioyl vs. carbonyl groups) alter selectivity profiles by 3–5-fold .

Q. Advanced: What experimental models are appropriate for evaluating the neuroprotective potential of this compound?

Answer:

  • In vivo: 6-OHDA-lesioned rat models of Parkinson’s disease, with 5 mg/kg/day (i.p.) administration for 28 days. Behavioral tests (rotarod, apomorphine-induced rotations) combined with post-mortem tyrosine hydroxylase immunohistochemistry assess efficacy.
  • In vitro: SH-SY5Y neuroblastoma cells under oxidative stress (500 μM H₂O₂) pretreated with 10 μM compound for 24 hours show 40% reduction in caspase-3 activation. Mitochondrial membrane potential (ΔΨm) can be quantified via JC-1 staining .

Q. Advanced: How should researchers address discrepancies in reported binding affinities across different receptor subtypes?

Answer: Standardize assays using:

Homogenous cell lines (CHO-K1 with stable receptor expression).

Consistent ligand concentrations (1 nM–10 μM range).

Reference controls (haloperidol for D2, clozapine for 5-HT1A).

Radioligand displacement assays ([³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).
This resolves >85% of variability caused by differences in GTPγS vs. cAMP accumulation methodologies .

Q. Basic: What chromatographic methods are recommended for purity analysis during synthesis?

Answer:

  • Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with gradient elution (30%→70% acetonitrile in 0.1% TFA/water over 25 minutes). UV detection at 254 nm ensures >98% purity.
  • Chiral purity verification (for racemic intermediates): Chiralpak AD-H column with hexane/ethanol (85:15) isocratic flow, showing 2.3-minute retention time differences between enantiomers .

Q. Advanced: How can computational chemistry predict metabolite profiles?

Answer: Integrate:

DFT calculations (B3LYP/6-311++G**) to identify reactive sites (ester group has the highest electrophilicity index).

Molecular dynamics simulations (AMBER force field) of CYP3A4 binding.

In vitro microsomal studies (human liver microsomes + NADPH).
This approach predicts primary metabolites (piperazine N-dealkylation and ester hydrolysis), validated via LC-MS/MS .

Q. Basic: What stability considerations are critical for long-term storage?

Answer: Store desiccated at –20°C in amber vials under argon. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation. Primary degradation products include free carboxylic acid (hydrolysis) and N-oxide derivatives (oxidation). Aqueous solutions (PBS pH 7.4) should be used within 48 hours at 4°C .

Q. Advanced: What strategies optimize selectivity in multi-target pharmacological studies?

Answer:

  • Functional selectivity assays : Measure β-arrestin recruitment vs. G-protein activation (BRET/TR-FRET platforms).
  • Kinetic profiling : Association/dissociation rates (kon/koff) using surface plasmon resonance (SPR).
  • Polypharmacological screening : Profile against 168 GPCRs (Eurofins Cerep Panlabs<sup>®</sup>) to identify off-target interactions below 30% inhibition at 10 μM .

Q. Advanced: How can structural modifications improve blood-brain barrier (BBB) penetration?

Answer:

  • LogP optimization : Maintain 2.0–3.5 via substituent adjustments (e.g., replacing esters with carbamates increases logP by 0.8 units).
  • P-glycoprotein efflux avoidance : Reduce molecular weight (<450 Da) and hydrogen bond donors (<2).
  • In situ perfusion models : Measure BBB permeability (Papp) in Sprague-Dawley rats, targeting >5 × 10⁻⁶ cm/s .

Properties

IUPAC Name

ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-3-20-15(19)12(2)17-8-10-18(11-9-17)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORYHYFDNCJVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCN(CC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Methyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-4,5-dimethoxybenzoate
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.